molecular formula C18H25ClN2O3 B4917646 methyl (2S,4S,5R)-5-(2-chlorophenyl)-1,2-dimethyl-4-(propylcarbamoyl)pyrrolidine-2-carboxylate

methyl (2S,4S,5R)-5-(2-chlorophenyl)-1,2-dimethyl-4-(propylcarbamoyl)pyrrolidine-2-carboxylate

Cat. No.: B4917646
M. Wt: 352.9 g/mol
InChI Key: VXBODNZECODQRM-YEWWUXTCSA-N
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Description

Methyl (2S,4S,5R)-5-(2-chlorophenyl)-1,2-dimethyl-4-(propylcarbamoyl)pyrrolidine-2-carboxylate is a complex organic compound with a unique structure It belongs to the class of pyrrolidine carboxylates and is characterized by the presence of a chlorophenyl group, a dimethyl group, and a propylcarbamoyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methyl (2S,4S,5R)-5-(2-chlorophenyl)-1,2-dimethyl-4-(propylcarbamoyl)pyrrolidine-2-carboxylate typically involves multiple steps, starting from readily available starting materials. The key steps include:

    Formation of the Pyrrolidine Ring: This can be achieved through a cyclization reaction involving an appropriate amine and a carbonyl compound.

    Introduction of the Chlorophenyl Group: This step often involves a substitution reaction where a chlorophenyl group is introduced to the pyrrolidine ring.

    Addition of the Dimethyl and Propylcarbamoyl Groups: These groups are typically added through alkylation and carbamoylation reactions, respectively.

Industrial Production Methods

In an industrial setting, the production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of catalysts, controlled temperatures, and specific solvents to facilitate the reactions.

Chemical Reactions Analysis

Types of Reactions

Methyl (2S,4S,5R)-5-(2-chlorophenyl)-1,2-dimethyl-4-(propylcarbamoyl)pyrrolidine-2-carboxylate can undergo various chemical reactions, including:

    Oxidation: This reaction can introduce oxygen-containing functional groups into the molecule.

    Reduction: This reaction can remove oxygen-containing functional groups or reduce double bonds.

    Substitution: This reaction can replace one functional group with another.

Common Reagents and Conditions

    Oxidation: Common reagents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Common reagents include lithium aluminum hydride (LiAlH₄) and hydrogen gas (H₂) with a palladium catalyst.

    Substitution: Common reagents include halogens (e.g., chlorine, bromine) and nucleophiles (e.g., hydroxide, cyanide).

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may yield alcohols or alkanes.

Scientific Research Applications

Methyl (2S,4S,5R)-5-(2-chlorophenyl)-1,2-dimethyl-4-(propylcarbamoyl)pyrrolidine-2-carboxylate has several applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules.

    Biology: It is studied for its potential biological activity and interactions with biomolecules.

    Medicine: It is investigated for its potential therapeutic effects and as a lead compound for drug development.

    Industry: It is used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of methyl (2S,4S,5R)-5-(2-chlorophenyl)-1,2-dimethyl-4-(propylcarbamoyl)pyrrolidine-2-carboxylate involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound may exert its effects by binding to these targets and modulating their activity, leading to various biological responses.

Comparison with Similar Compounds

Similar Compounds

  • Methyl (2S,4S,5R)-5-(2-bromophenyl)-1,2-dimethyl-4-(propylcarbamoyl)pyrrolidine-2-carboxylate
  • Methyl (2S,4S,5R)-5-(2-fluorophenyl)-1,2-dimethyl-4-(propylcarbamoyl)pyrrolidine-2-carboxylate

Uniqueness

Methyl (2S,4S,5R)-5-(2-chlorophenyl)-1,2-dimethyl-4-(propylcarbamoyl)pyrrolidine-2-carboxylate is unique due to the presence of the chlorophenyl group, which imparts specific chemical and biological properties. This makes it distinct from similar compounds with different halogen substituents, such as bromine or fluorine.

Properties

IUPAC Name

methyl (2S,4S,5R)-5-(2-chlorophenyl)-1,2-dimethyl-4-(propylcarbamoyl)pyrrolidine-2-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H25ClN2O3/c1-5-10-20-16(22)13-11-18(2,17(23)24-4)21(3)15(13)12-8-6-7-9-14(12)19/h6-9,13,15H,5,10-11H2,1-4H3,(H,20,22)/t13-,15-,18-/m0/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VXBODNZECODQRM-YEWWUXTCSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCNC(=O)C1CC(N(C1C2=CC=CC=C2Cl)C)(C)C(=O)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCCNC(=O)[C@H]1C[C@@](N([C@H]1C2=CC=CC=C2Cl)C)(C)C(=O)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H25ClN2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

352.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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